1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-
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Overview
Description
1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- can be synthesized through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction involves the formation of an intermediate, which undergoes cyclization to yield the desired thiadiazole derivative. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include substituted thiadiazoles, thiazolidines, and various functionalized derivatives that exhibit enhanced biological activities .
Scientific Research Applications
1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3,4-Thiadiazol-2(3H)-imine, 3-methyl- can be compared with other similar compounds in the 1,3,4-thiadiazole family:
Similar Compounds: Examples include 1,3,4-thiadiazole-2-thiol, 1,3,4-thiadiazole-5-carboxylic acid, and 1,3,4-thiadiazole-2-amine.
Uniqueness: The presence of the imine group and the methyl substitution at the 3-position confer unique chemical and biological properties to 1,3,4-Thiadiazol-2(3H)-imine, 3-methyl-.
Properties
CAS No. |
56406-86-1 |
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Molecular Formula |
C3H5N3S |
Molecular Weight |
115.16 g/mol |
IUPAC Name |
3-methyl-1,3,4-thiadiazol-2-imine |
InChI |
InChI=1S/C3H5N3S/c1-6-3(4)7-2-5-6/h2,4H,1H3 |
InChI Key |
XZMGUYZTRHZNNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=N)SC=N1 |
Origin of Product |
United States |
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